molecular formula C20H22ClNO2 B2463024 [4-(3-chloro-4-methoxyphenyl)-1-methyltetrahydro-1H-pyrrol-3-yl](4-methylphenyl)methanone CAS No. 865660-55-5

[4-(3-chloro-4-methoxyphenyl)-1-methyltetrahydro-1H-pyrrol-3-yl](4-methylphenyl)methanone

Cat. No.: B2463024
CAS No.: 865660-55-5
M. Wt: 343.85
InChI Key: GJASQCPZJSUPBP-UHFFFAOYSA-N
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Description

[4-(3-chloro-4-methoxyphenyl)-1-methyltetrahydro-1H-pyrrol-3-yl](4-methylphenyl)methanone is a useful research compound. Its molecular formula is C20H22ClNO2 and its molecular weight is 343.85. The purity is usually 95%.
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Scientific Research Applications

Crystal and Molecular Structure Analysis

The compound was characterized in a study focusing on its crystal and molecular structure. The title compound crystallized in the monoclinic space group P21/c with specific cell parameters. This study is significant for understanding the compound's molecular geometry and interactions (Lakshminarayana et al., 2009).

Isomorphism and Molecular Disorder

Another research explored isomorphous structures related to the compound, emphasizing the chlorine-methyl exchange rule. This study noted extensive disorder in these structures, which has implications for data-mining and detection of isomorphism (Swamy et al., 2013).

PET Imaging Agent in Parkinson's Disease

A study focused on the synthesis of a related compound as a potential PET imaging agent for Parkinson's disease. This highlights the potential application of such compounds in neurodegenerative disease diagnosis (Wang et al., 2017).

Antimicrobial Activity

Research into (4-(trifluoromethyl)-hexahydro-4-hydroxy-1-methyl-6-aryl-2-thioxopyrimidin-5-yl)(4-methoxyphenyl)methanone and related derivatives showed interesting antimicrobial activity. This suggests potential therapeutic applications in addressing microbial infections (Chaudhari, 2012).

Synthesis of Pyrrolo[1,2-b]cinnolin-10-one

The compound has been utilized in the synthesis of pyrrolo[1,2-b]cinnolin-10-one, a ring system that may have various applications in organic and medicinal chemistry (Kimbaris & Varvounis, 2000).

Corrosion Inhibition

Research showed that derivatives of the compound acted as efficient corrosion inhibitors for mild steel in hydrochloric acid solution. This opens up applications in industrial processes and materials science (Yadav et al., 2015).

Antifungal Activity

Derivatives of the compound exhibited promising antifungal activity, indicating their potential use in antifungal therapies and agricultural applications (Lv et al., 2013).

Properties

IUPAC Name

[4-(3-chloro-4-methoxyphenyl)-1-methylpyrrolidin-3-yl]-(4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClNO2/c1-13-4-6-14(7-5-13)20(23)17-12-22(2)11-16(17)15-8-9-19(24-3)18(21)10-15/h4-10,16-17H,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJASQCPZJSUPBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2CN(CC2C3=CC(=C(C=C3)OC)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901328521
Record name [4-(3-chloro-4-methoxyphenyl)-1-methylpyrrolidin-3-yl]-(4-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901328521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

40.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821945
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

865660-55-5
Record name [4-(3-chloro-4-methoxyphenyl)-1-methylpyrrolidin-3-yl]-(4-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901328521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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